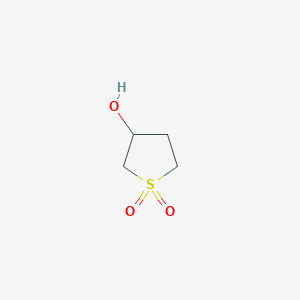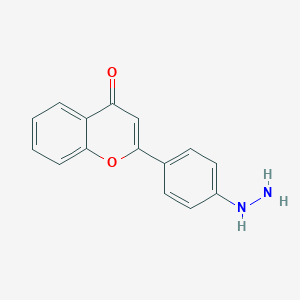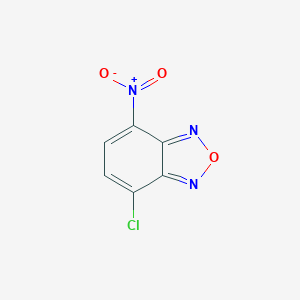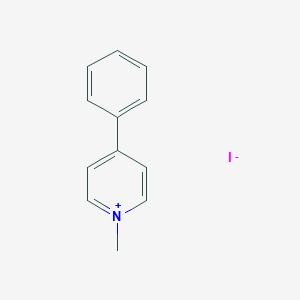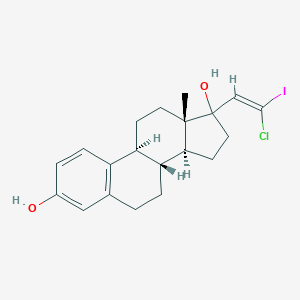
21-Cl-Ive2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Cl-Ive2, also known as 21-chloro-7α, 17α-dimethyl-19-norpregna-1,3,5(10)-trien-20-yne-3,6-diol, is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. It is a member of the 19-norsteroid family and is structurally similar to norethindrone, a progestin commonly used in hormonal contraceptives.
Wissenschaftliche Forschungsanwendungen
21-Cl-Ive2 has been studied for its potential applications in a variety of scientific research fields, including cancer research, reproductive biology, and neuroscience. In cancer research, it has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. In reproductive biology, it has been used to study the effects of progestins on the endometrium and to investigate the mechanisms of action of hormonal contraceptives. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 21-Cl-Ive2 is not fully understood, but it is believed to act as a progestin by binding to the progesterone receptor. This leads to changes in gene expression and cellular function, which can have a variety of effects depending on the specific cell type and physiological context.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 21-Cl-Ive2 are diverse and depend on the specific context of its use. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In the endometrium, it can lead to changes in gene expression and cellular differentiation. In the brain, it has been shown to have neuroprotective effects and to modulate neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 21-Cl-Ive2 in lab experiments is its high potency and specificity for the progesterone receptor. This allows for precise control over the effects of the compound and can lead to more accurate and reproducible results. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are many potential future directions for research on 21-Cl-Ive2. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a contraceptive agent with fewer side effects than currently available options. Additionally, further research is needed to fully understand the mechanisms of action of 21-Cl-Ive2 and its potential applications in a variety of scientific fields.
Synthesemethoden
The synthesis of 21-Cl-Ive2 involves several steps, starting with the reaction of 17α-acetoxy-7α-methyl-19-norpregn-5(10)-en-20-yn-3-one with lithium acetylide. This is followed by the reaction of the resulting compound with 2,4-dichlorobenzyl bromide to yield 21-Cl-Ive2α, 17α-dimethyl-19-norpregna-1,3,5(10)-trien-20-yne-3,6-diol. The final product is purified by column chromatography.
Eigenschaften
CAS-Nummer |
151986-79-7 |
|---|---|
Produktname |
21-Cl-Ive2 |
Molekularformel |
C20H24ClIO2 |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24ClIO2/c1-19-8-6-15-14-5-3-13(23)10-12(14)2-4-16(15)17(19)7-9-20(19,24)11-18(21)22/h3,5,10-11,15-17,23-24H,2,4,6-9H2,1H3/b18-11+/t15-,16-,17+,19+,20?/m1/s1 |
InChI-Schlüssel |
LUOIZCAYCTUDPW-OPMVKILCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C(\Cl)/I)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Synonyme |
(17alpha,20Z-chloro)-21-chloro-21-iodovinylestradiol 21-chloro-21-iodovinylestradiol 21-Cl-IVE2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



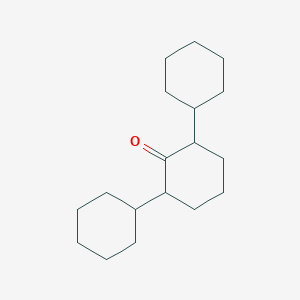
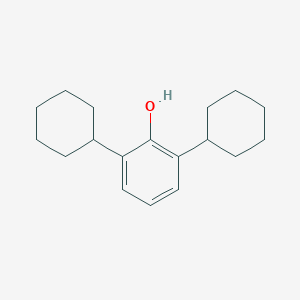
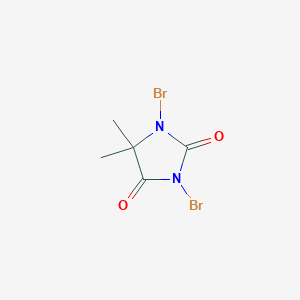
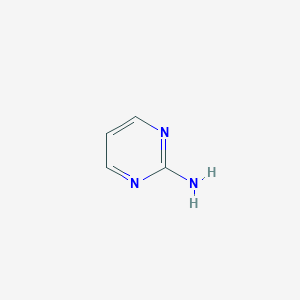
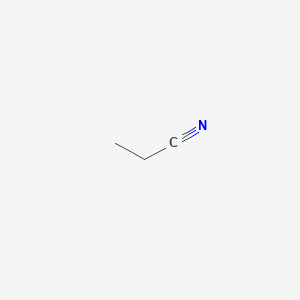
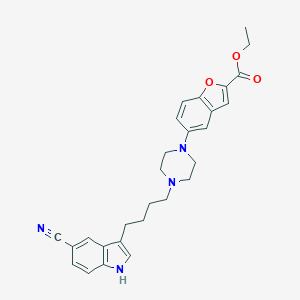
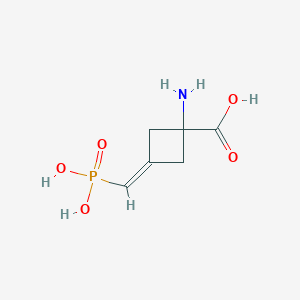
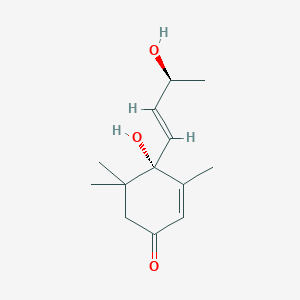
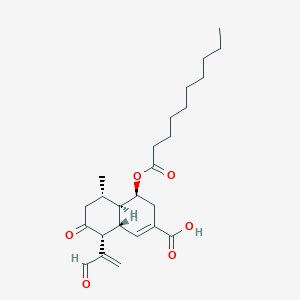
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
